4-(5-Bromopyrimidin-2-yloxy)benzoic acid
Overview
Description
“4-(5-Bromopyrimidin-2-yloxy)benzoic acid” is a chemical compound with the molecular formula C11H7BrN2O3 . Its average mass is 295.089 Da and its monoisotopic mass is 293.963989 Da .
Molecular Structure Analysis
The molecular structure of “4-(5-Bromopyrimidin-2-yloxy)benzoic acid” consists of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research has explored the utility of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid and related compounds in organic synthesis, particularly in coupling reactions and the synthesis of complex molecules. For instance, the Suzuki–Miyaura coupling of 2-bromopyridine derivatives has been demonstrated to yield complex pyridinyl benzyl benzoic acid compounds, showcasing a mechanistic rationale for these reactions (McMillan, McNab, & Reed, 2007). Additionally, the synthesis of deuterated versions of herbicidal compounds, including those related to pyrimidinyl benzoate, highlights the importance of these processes in studying the metabolism and degradation of active herbicidal ingredients (Yang & Lu, 2010).
Liquid Crystal Research
In the realm of liquid crystals, 4-(5-Bromopyrimidin-2-yloxy)benzoic acid derivatives have been explored for their potential in forming supramolecular liquid crystalline complexes. These complexes exhibit enantiotropic nematic phases over a broad temperature range, which is significant for the development of advanced liquid crystal display technologies (Alaasar & Tschierske, 2019).
Microbial Degradation of Herbicides
The degradation of novel herbicides, such as ZJ0273, by soil bacteria showcases an environmental application of 4-(5-Bromopyrimidin-2-yloxy)benzoic acid-related compounds. One study identified Amycolatopsis sp. M3-1 as capable of degrading ZJ0273, highlighting the potential for bioremediation strategies to address agricultural chemical residues (Cai et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and damage to organs (lungs) through prolonged or repeated exposure if inhaled . It’s also harmful to aquatic life . It’s advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)oxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-5-13-11(14-6-8)17-9-3-1-7(2-4-9)10(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVNFFKTAKKZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650595 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyrimidin-2-yloxy)benzoic acid | |
CAS RN |
1086379-56-7 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.